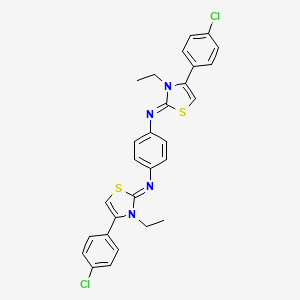
2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,4-二氯苯基亚氨基)甲基)-4-硝基苯酚是一种属于席夫碱类的化合物。席夫碱的特征在于存在一个含有氮原子连接到碳原子上的双键的官能团。
准备方法
合成路线和反应条件
2-((2,4-二氯苯基亚氨基)甲基)-4-硝基苯酚的合成通常涉及在适当溶剂(如甲醇)存在下,2,4-二氯苯胺与4-硝基水杨醛之间的缩合反应。 该反应通常在回流条件下进行,温度约为45°C,持续约45分钟 .
工业生产方法
该化合物的工业生产方法没有广泛的文献记载。一般方法涉及在更大规模上进行类似的缩合反应,并仔细控制反应条件,以确保高产率和纯度。可能采用连续流反应器和先进的纯化技术来优化生产过程。
化学反应分析
反应类型
2-((2,4-二氯苯基亚氨基)甲基)-4-硝基苯酚可以发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化成不同的产物,具体取决于所使用的氧化剂。
还原: 还原反应可以导致胺类或其他还原衍生物的形成。
取代: 该化合物可以发生亲核取代反应,特别是在氯的位置。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 胺类和硫醇类等亲核试剂可用于取代反应。
主要生成产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生硝基衍生物,而还原可能产生胺类。
科学研究应用
2-((2,4-二氯苯基亚氨基)甲基)-4-硝基苯酚在科学研究中具有多种应用:
作用机制
2-((2,4-二氯苯基亚氨基)甲基)-4-硝基苯酚的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与金属离子结合,形成稳定的络合物,可以抑制或催化各种生化反应。 确切的途径和分子靶标取决于具体的应用以及该化合物所处环境 .
相似化合物的比较
类似化合物
2,4-二氯苯酚: 酚的氯化衍生物,具有相似的结构特征.
4-溴-2-(2,5-二氯苯基亚氨基)苯酚: 另一种具有类似特性的席夫碱.
独特性
2-((2,4-二氯苯基亚氨基)甲基)-4-硝基苯酚的独特之处在于其官能团的特定组合,赋予了其独特的化学反应性和生物活性。 特别是其硝基增强了其作为抗菌剂的潜力,与其他类似化合物相比 .
属性
CAS 编号 |
5375-40-6 |
|---|---|
分子式 |
C13H8Cl2N2O3 |
分子量 |
311.12 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-1-3-12(11(15)6-9)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H |
InChI 键 |
KXCWXFMRPXZNMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)
![Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)



![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)




![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)


